Methyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate
CAS No.: 1359393-17-1
Cat. No.: VC7285288
Molecular Formula: C20H17ClN2O5
Molecular Weight: 400.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1359393-17-1 |
|---|---|
| Molecular Formula | C20H17ClN2O5 |
| Molecular Weight | 400.82 |
| IUPAC Name | methyl 4-[2-(4-chloroanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate |
| Standard InChI | InChI=1S/C20H17ClN2O5/c1-26-14-7-8-16-15(9-14)18(10-17(23-16)20(25)27-2)28-11-19(24)22-13-5-3-12(21)4-6-13/h3-10H,11H2,1-2H3,(H,22,24) |
| Standard InChI Key | ZYPJXOLASNGMQI-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=C(C=C3)Cl)C(=O)OC |
Introduction
Synthesis and Reaction Conditions
The synthesis of quinoline derivatives typically involves several key steps, including the formation of the quinoline ring and the introduction of functional groups. For compounds like Methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate, synthesis may require specific reaction conditions such as temperature control, solvent selection (e.g., dimethylformamide or acetonitrile), and catalyst use (e.g., bases like sodium hydride). The reaction yields and purification methods (e.g., recrystallization or chromatography) are crucial for obtaining pure compounds.
Biological Activities and Potential Applications
Quinoline derivatives are known for their biological activities, which can include antimicrobial, antitumor, and antiviral properties. While specific biological activity data for Methyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate is not available, related compounds have shown potential in inhibiting viral replication and other biological targets . Experimental studies, such as enzyme assays or receptor binding studies, would be necessary to elucidate specific targets and confirm mechanisms of action for this compound.
Data Table: Comparison of Quinoline Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume